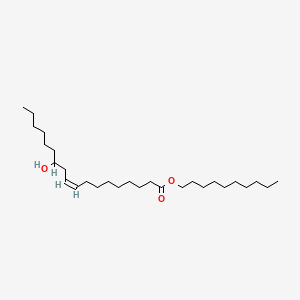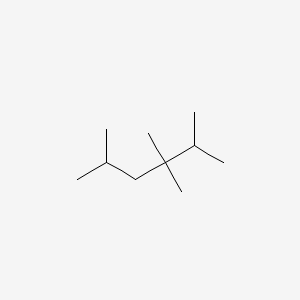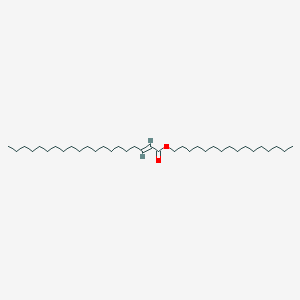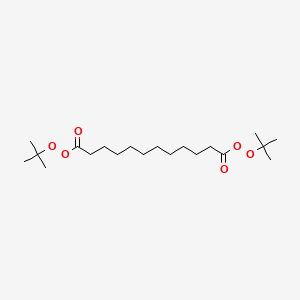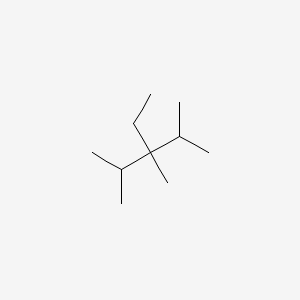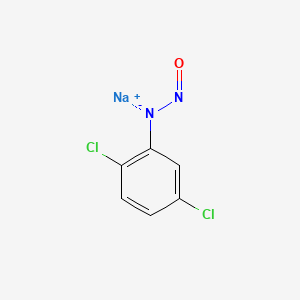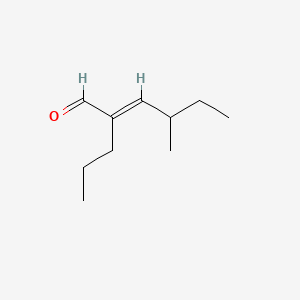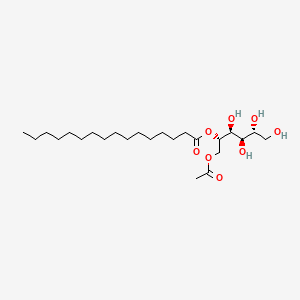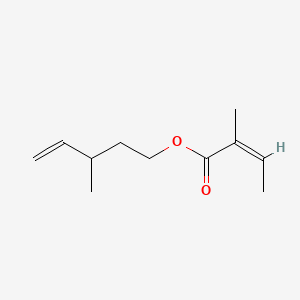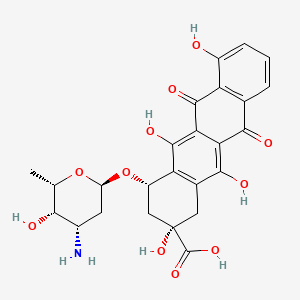
Carcinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carcinomycin is an antibiotic compound known for its antitumor properties. It is derived from the bacterium Streptomyces and has been studied for its potential in cancer treatment due to its ability to inhibit nucleic acid synthesis in malignant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carcinomycin involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to various extraction and purification processes to isolate the active compound. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces is cultured in bioreactors, and the compound is extracted using solvent extraction techniques. The crude extract is then purified through chromatography and crystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Carcinomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Carcinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleic acid interactions and chemical reactivity.
Biology: Employed in research to understand the mechanisms of antibiotic resistance and microbial metabolism.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit nucleic acid synthesis in tumor cells.
Mécanisme D'action
Carcinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This inhibition occurs at the level of transcription, where this compound prevents the elongation of RNA chains by RNA polymerase. This disruption in RNA synthesis leads to a subsequent decline in protein synthesis, ultimately inhibiting cell growth and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerase enzymes .
Comparaison Avec Des Composés Similaires
Uniqueness: this compound’s uniqueness lies in its specific binding affinity to DNA and its potent inhibition of RNA synthesis, making it a valuable compound in cancer research and treatment .
Propriétés
Numéro CAS |
65454-12-8 |
|---|---|
Formule moléculaire |
C25H25NO11 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C25H25NO11/c1-8-19(28)11(26)5-14(36-8)37-13-7-25(35,24(33)34)6-10-16(13)23(32)18-17(21(10)30)20(29)9-3-2-4-12(27)15(9)22(18)31/h2-4,8,11,13-14,19,27-28,30,32,35H,5-7,26H2,1H3,(H,33,34)/t8-,11-,13-,14-,19+,25-/m0/s1 |
Clé InChI |
LMGGOGHEVZMZCU-FGJMKEJPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


